TTC-352 is an orally bioavailable, benzothiophene-derived Selective Human Estrogen Receptor Partial Agonist (ShERPA) utilized primarily as a high-fidelity tool compound in oncology and pharmacology research [1]. Unlike traditional selective estrogen receptor modulators (SERMs), TTC-352 functions as an estrogen mimic that binds the estrogen receptor alpha (ERα), sealing the ligand-binding domain and rapidly inducing the unfolded protein response (UPR) and apoptosis[2]. For procurement in laboratory settings, its primary value lies in its formulation compatibility for oral dosing and its ability to reliably model tumor regression in heavily pretreated, hormone-refractory (e.g., tamoxifen-resistant) in vitro and in vivo models without the severe off-target tissue proliferation associated with natural estrogens [1].
Substituting TTC-352 with 17β-estradiol (E2) or benchmark partial agonists like triphenylethylene bisphenol (BPTPE) introduces critical workflow and reproducibility failures in preclinical assays [1]. While E2 is a potent full agonist, its use in vivo causes severe uterine tissue proliferation, confounding xenograft studies and requiring complex toxicity management [1]. Conversely, the benchmark partial agonist BPTPE binds ERα primarily via Thr347, which disrupts the critical Asp351-to-helix 12 interaction; this structural instability delays UPR induction and apoptosis, leading to inconsistent assay readouts and an increased risk of clonal evolution in cell models [2]. TTC-352 avoids these limitations by forming highly stable hydrogen bonds with Glu353 and His524, ensuring reproducible ERα sealing and rapid apoptotic kinetics while maintaining an inert profile in gynecologic tissues [2].
In molecular dynamics (MD) simulations and structural assays, TTC-352 demonstrates superior binding stability compared to the benchmark partial agonist BPTPE [1]. TTC-352 binding is driven by a highly stable hydrogen bond with Glu353, which maintains the Asp351-to-helix 12 (H12) interaction and securely seals the ERα ligand-binding domain [1]. In contrast, BPTPE exhibits a significantly decreased frequency of Glu353 hydrogen bonding, relying instead on Thr347, which destabilizes the H12 region [1]. This structural stability ensures that TTC-352 provides a highly reproducible agonist conformation for cell-free and in vitro coactivator recruitment workflows.
| Evidence Dimension | ERα ligand-binding domain H-bond stability |
| Target Compound Data | TTC-352 maintains highly stable H-bonds with Glu353 and His524 throughout MD simulations. |
| Comparator Or Baseline | BPTPE exhibits weak/decreased H-bonding frequency with Glu353, governed instead by Thr347. |
| Quantified Difference | TTC-352 ensures continuous Asp351-to-H12 interaction, whereas BPTPE disrupts this sealing mechanism. |
| Conditions | Molecular dynamics (MD) simulations and X-ray crystallography of ERα complexes. |
Stable receptor sealing prevents delayed apoptotic responses, ensuring high reproducibility in high-throughput ERα binding and UPR-induction assays.
A critical procurement advantage of TTC-352 over natural estrogens is its lack of off-target tissue proliferation, which simplifies in vivo handling[1]. In ovariectomized mouse models, treatment with 1.5 mg/day TTC-352 resulted in no significant increase in uterine weight, matching the negative control profile of raloxifene[1]. In stark contrast, equivalent dosing with 17β-estradiol (E2) or tamoxifen (TAM) caused significant uterine tissue proliferation [1]. This allows researchers to evaluate tumor regression via oral TTC-352 administration without the confounding variables of gynecologic toxicity.
| Evidence Dimension | Uterine weight stimulation in vivo |
| Target Compound Data | TTC-352 (1.5 mg/day) induces zero significant increase in uterine weight. |
| Comparator Or Baseline | 17β-estradiol (E2) and Tamoxifen (TAM) induce significant uterine tissue proliferation. |
| Quantified Difference | TTC-352 matches the negative control (Raloxifene) baseline, completely eliminating the uterotrophic effects seen with E2 and TAM. |
| Conditions | Ovariectomized mouse xenograft models evaluated for off-target tissue growth. |
Eliminating uterotrophic side effects simplifies in vivo xenograft protocols by removing the need for toxicity-mitigating co-treatments.
TTC-352 provides a more robust and rapid transcriptional readout for estrogen-responsive genes compared to other partial agonists [1]. In wild-type MCF-7:WS8 and apoptotic-type MCF-7:5C breast cancer models, 24-hour treatment with TTC-352 significantly increased the mRNA levels of TFF1 and GREB1, mirroring the potent full agonist activity of E2 [1]. BPTPE, however, induced a significantly lower, partial increase in these mRNA levels [1]. This rapid transcriptional activation translates directly into faster UPR induction, making TTC-352 a superior tool compound for time-sensitive screening assays.
| Evidence Dimension | Induction of TFF1 and GREB1 mRNA levels |
| Target Compound Data | TTC-352 significantly increases TFF1 and GREB1 transcription to levels comparable to full agonist E2. |
| Comparator Or Baseline | BPTPE induces a significantly lower, partial increase in TFF1 and GREB1 mRNA (P < 0.05 vs TTC-352). |
| Quantified Difference | TTC-352 rapidly mimics full E2 transcriptional kinetics, outperforming the benchmark partial agonist BPTPE. |
| Conditions | 24-hour treatment in MCF-7:WS8 and MCF-7:5C breast cancer cell lines assessed via qRT-PCR. |
Rapid and robust transcriptional activation provides a clearer, faster signal-to-noise ratio for researchers conducting high-throughput screening of UPR pathways.
Because TTC-352 eliminates the uterotrophic side effects associated with full agonists like 17β-estradiol, it is the preferred precursor for in vivo xenograft studies [1]. Buyers can utilize its oral bioavailability to model tumor regression in tamoxifen-resistant and PKCα-overexpressing cell lines without implementing complex dosing workarounds to manage gynecologic toxicity[1].
For laboratories conducting X-ray crystallography or molecular dynamics simulations on the ERα ligand-binding domain, TTC-352 serves as a highly stable structural benchmark[2]. Its reliable hydrogen bonding with Glu353 ensures consistent Asp351-to-helix 12 sealing, providing a reproducible agonist conformation that outperforms unstable partial agonists like BPTPE [2].
In assay development targeting the unfolded protein response (UPR), TTC-352 provides rapid and robust transcriptional activation of TFF1 and GREB1 [2]. This makes it an ideal positive control for high-throughput screening of novel estrogen mimics, offering a faster signal-to-noise readout than delayed-response comparators [2].